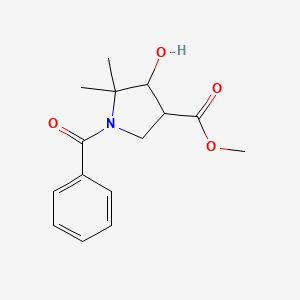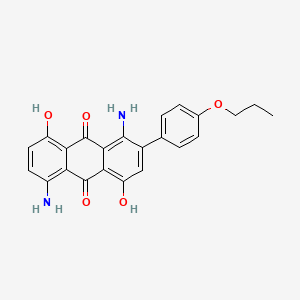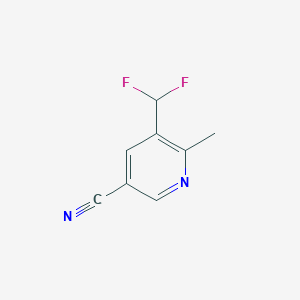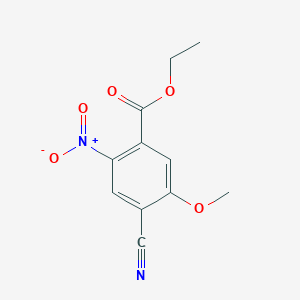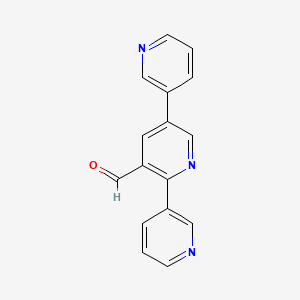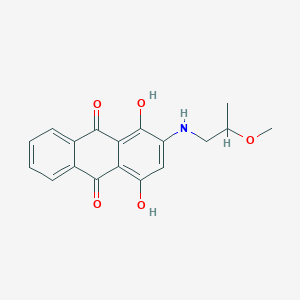
1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Hydroxylation: The intermediate product is then hydroxylated to introduce hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as:
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones.
Scientific Research Applications
1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Medicine: Investigated for its therapeutic potential in treating various cancers.
Mechanism of Action
The compound exerts its effects primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA, it disrupts the DNA double helix, preventing cancer cell proliferation . This mechanism is similar to other anthraquinone-based anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Ametantrone: Similar in structure and function, used in cancer treatment.
Uniqueness
1,4-Dihydroxy-2-((2-methoxypropyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and reduced cardiotoxicity compared to other anthraquinones .
Properties
CAS No. |
62418-37-5 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(2-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-9(24-2)8-19-12-7-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-7,9,19-20,23H,8H2,1-2H3 |
InChI Key |
ZBLPEXBWSYENNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
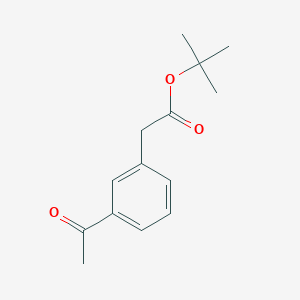
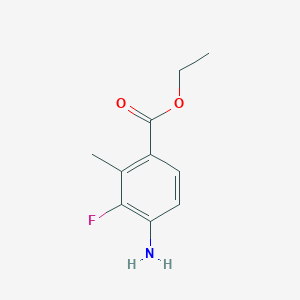
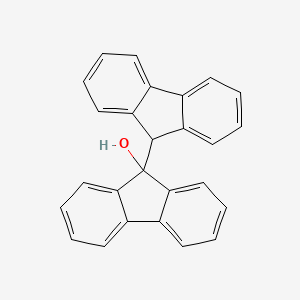

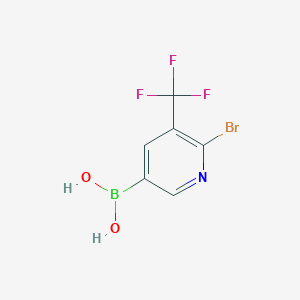
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)

